9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4
Description
Properties
Molecular Formula |
C₁₆¹³C₄H₁₄O |
|---|---|
Molecular Weight |
274.3 |
Synonyms |
7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene-13C4; NSC 3083-13C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 can be contextualized against related dihydrobenzo-fused compounds. Below is a comparative analysis based on structural analogs, binding properties, and applications:
Structural Analogs and Binding Affinities
Functional and Application-Based Comparisons
- In contrast, this compound lacks direct binding data but serves as a tracer due to isotopic labeling.
- Thermoelectric Performance : DHBT-OPE3-An demonstrates unique thermal and electronic transport properties, with thermal conductance measurements at room temperature, making it distinct from PAH derivatives like this compound, which lacks such applications .
- Cytotoxicity: 3,4-Dihydrobenzo[g]quinazolinones show variable inhibitory effects on EGFR and HER2 enzymes, with IC50 values spanning three orders of magnitude. This contrasts with the non-therapeutic role of this compound .
- Natural Product Analogs : Metabolite 4 shares a dihydrobenzo-fused core but is biosynthesized via engineered microbial strains, highlighting divergent synthetic pathways compared to the chemically synthesized this compound .
Isotopic Labeling and Stability
The 13C4 labeling in this compound enhances its utility in stable isotope-resolved metabolomics, a feature absent in non-labeled analogs like DHBT-OPE3-An or Compound 1. However, its discontinued status may limit accessibility compared to commercially available derivatives like the 3,4-dihydrobenzo[g]quinazolinones .
Research and Industrial Relevance
While this compound is niche in application, its structural analogs dominate diverse fields:
Preparation Methods
Cyclization of Polyaromatic Precursors
The parent compound is typically synthesized via cyclization reactions starting from naphthalene or anthracene derivatives. A common approach involves:
-
Friedel-Crafts Acylation : Introducing the ketone group via electrophilic substitution using acyl chlorides in the presence of Lewis acids like AlCl₃.
-
Diels-Alder Reaction : Constructing the fused ring system through [4+2] cycloaddition between dienes and quinones, followed by dehydrogenation to aromatize the structure.
Table 2: Representative Reaction Conditions for Cyclization
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, 0–5 °C | ~60% |
| Cycloaddition | Diene, quinone, reflux, 24 h | ~45% |
| Dehydrogenation | Pd/C, 300 °C, H₂ atmosphere | ~75% |
Isotopic Labeling Strategies for this compound
Selection of Labeling Positions
The label is strategically incorporated at carbons adjacent to the ketone group (positions 7, 8, 9, and 10) to maximize isotopic stability and utility in tracer studies.
Synthesis of 13C-Labeled Intermediates
-
13CO Incorporation :
-
Grignard Reagent-Based Labeling :
Table 3: Isotopic Labeling Reaction Parameters
| Method | Isotopic Purity | Yield |
|---|---|---|
| 13CO Incorporation | 99.5% | 40–50% |
| Grignard Labeling | 98.8% | 35–45% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : NMR confirms isotopic enrichment at target positions (δ 190–210 ppm for ketone carbons).
-
MS : High-resolution mass spectrometry verifies molecular ion peaks at m/z 274.295 ([M+H]⁺).
Challenges and Limitations
-
Isotopic Dilution : Trace impurities in reagents may reduce isotopic purity, necessitating stringent purification.
-
Reaction Scalability : High-pressure reactions pose safety risks, limiting large-scale production.
Applications in Research
The labeled compound is critical for:
Q & A
Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzymes or DNA)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
